Technical Whitepaper: Physical and Chemical Properties of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid
Technical Whitepaper: Physical and Chemical Properties of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, halogenated phenylpyruvic acids serve as indispensable, highly reactive building blocks. Specifically, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (CAS: 1531123-85-9) is a specialized α -keto acid utilized primarily as a precursor for non-natural amino acids and as a pharmacophore for targeted enzyme inhibition.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the compound's thermodynamic behaviors—specifically its keto-enol tautomerism—and outline a field-proven, self-validating synthetic protocol designed to maximize yield while preventing common degradation pitfalls.
Structural Identity and Tautomeric Dynamics
At its core, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is characterized by an electron-deficient aromatic ring coupled to a pyruvic acid moiety.
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IUPAC Name: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid
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CAS Number: 1531123-85-9
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Molecular Formula: C
9H6BrClO3 -
SMILES: O=C(O)C(=O)Cc1ccc(Cl)cc1Br
The Keto-Enol Equilibrium (Critical Analytical Insight)
A defining characteristic of phenylpyruvic acids is their pronounced keto-enol tautomerism. The compound exists in a dynamic equilibrium between the α -keto acid form and the conjugated enol form (typically favoring the Z-configuration).
In the solid state, the enol form is almost exclusively favored due to extended π -conjugation with the halogenated aromatic ring and stabilizing intermolecular hydrogen bonding. In polar aprotic solvents used for analysis (e.g., DMSO), the equilibrium shifts but remains heavily biased. Temperature-variable NMR studies on analogous phenylpyruvic acids demonstrate that the enol tautomer constitutes over 93% of the population at room temperature .
Thermodynamic equilibrium of keto-enol tautomerism in polar aprotic solvents.
Physical and Chemical Properties
The following table summarizes the quantitative physicochemical properties of the compound. Data is synthesized from standard cheminformatics models for this specific halogenated scaffold.
| Property | Value / Description |
| Molecular Weight | 277.50 g/mol |
| Physical State | Solid (White to light-yellow crystalline powder) |
| Predicted pKa | ~2.2 - 2.5 (Carboxylic acid proton) |
| Predicted LogP | 2.5 - 2.8 |
| Hydrogen Bond Donors | 1 (Keto form) / 2 (Enol form) |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Solubility Profile | Soluble in DMSO, DMF, Methanol; Insoluble in Water |
Synthesis Methodology: The Erlenmeyer-Plöchl Pathway
For the de novo synthesis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, I recommend the classic Erlenmeyer-Plöchl azlactone synthesis . This method is highly scalable and offers excellent control over the oxidation state of the α -carbon.
Step-by-Step Protocol & Mechanistic Causality
Step 1: Azlactone Formation
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Procedure: Combine 2-bromo-4-chlorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in a reaction vessel. Add anhydrous sodium acetate (1.0 eq) and acetic anhydride (3.0 eq). Heat the mixture to 100 °C under continuous stirring for 2 hours.
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Causality: Why these specific reagents? Acetic anhydride acts as both the solvent and a potent dehydrating agent, driving the cyclization of N-acetylglycine into an oxazolone ring. Sodium acetate provides the precise mild basicity required to deprotonate the oxazolone's active methylene. This facilitates a Knoevenagel-type condensation with the benzaldehyde while preventing base-catalyzed degradation of the aldehyde.
Step 2: Acidic Hydrolysis
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Procedure: Isolate the intermediate azlactone via filtration. Suspend the intermediate in a mixture of 3N HCl and ethanol (1:1 v/v). Reflux for 4-6 hours under a nitrogen atmosphere.
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Causality: Acidic conditions are strictly mandated here over basic hydrolysis. Basic hydrolysis of electron-deficient phenylpyruvic derivatives often triggers unintended C-C bond cleavage, yielding substituted toluenes and oxalates . Acidic reflux cleanly opens the oxazolone ring, cleaves the acetyl group, and yields the target α -keto acid without disrupting the halogenated aromatic system.
Step 3: Purification and Self-Validation
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Procedure: Cool the reaction mixture to 4 °C to induce precipitation. Filter the crude solid and recrystallize from hot ethanol/water.
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Validation: To validate the success of the acidic hydrolysis before downstream use, monitor the reaction via FTIR. The protocol is successful when the sharp oxazolone C=O stretch (~1790 cm⁻¹) completely disappears, replaced by the broad carboxylic acid O-H stretch (~3200-2500 cm⁻¹).
Erlenmeyer-Plöchl synthesis workflow for the target alpha-keto acid.
Analytical Characterization Pitfalls
A common pitfall in the analytical characterization of this compound is the misinterpretation of its ^1^H NMR spectrum due to the aforementioned tautomerism.
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^1^H NMR (DMSO-d
6): Analysts should not expect a clean, single set of signals. The spectrum will display a predominant vinylic proton singlet (~7.3 ppm) corresponding to the enol form, alongside a minor methylene singlet (~4.1 ppm) for the keto form. -
Mass Spectrometry (ESI-): The pseudo-molecular ion [M-H]⁻ at m/z ~275 confirms the molecular weight. The isotopic pattern will clearly show the characteristic 275, 277, 279 distribution indicative of one Bromine and one Chlorine atom.
Applications in Drug Development
1. Precursor to Non-Natural Amino Acids Through reductive amination utilizing ammonium formate and sodium cyanoborohydride, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is directly converted into 2-bromo-4-chloro-DL-phenylalanine. This non-natural amino acid is highly sought after for synthesizing protease-resistant peptide therapeutics.
2. Direct Enzyme Inhibition Halogenated phenylpyruvic acids are documented as potent, active-site-directed inhibitors of Macrophage Migration Inhibitory Factor (MIF), a critical pro-inflammatory cytokine . The bulky ortho-bromo and para-chloro substitutions on this specific compound are theorized to significantly enhance hydrophobic interactions within the MIF tautomerase active site, making it a valuable starting point for anti-inflammatory drug discovery.
References
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Yamaji, T., & Saito, T. (2018). "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid." Analytical Sciences, 34(2), 235-237. URL:[Link]
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Carpy, A. J. M., et al. (2000). "Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid." Journal of Molecular Structure, 520(1-3), 191-198. URL:[Link]
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Herbst, R. M., & Shemin, D. (1939). "Azlactone of α-Benzoylaminocinnamic Acid." Organic Syntheses, 19, 1. URL:[Link]
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Carpy, A. J. M., Haasbroek, P. P., & Oliver, D. W. (2004). "Phenylpyruvic acid derivatives as enzyme inhibitors: Therapeutic potential on macrophage migration inhibitory factor." Medicinal Chemistry Research, 13, 565-577. URL:[Link]
